molecular formula C23H30N2O2 B12982161 6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane

6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane

Cat. No.: B12982161
M. Wt: 366.5 g/mol
InChI Key: VNYQZENXLQGFLY-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a spirocyclic nonane core with benzyl and dimethoxybenzyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[35]nonane typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert double bonds or carbonyl groups to their corresponding saturated forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or dimethoxybenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis, such as NAD(P)H:quinone oxidoreductase . This inhibition disrupts the bacterial metabolic processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane is unique due to its combination of a spirocyclic nonane core with benzyl and dimethoxybenzyl groups. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

8-benzyl-2-[(2,4-dimethoxyphenyl)methyl]-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C23H30N2O2/c1-26-21-10-9-20(22(13-21)27-2)15-25-17-23(18-25)11-6-12-24(16-23)14-19-7-4-3-5-8-19/h3-5,7-10,13H,6,11-12,14-18H2,1-2H3

InChI Key

VNYQZENXLQGFLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC3(C2)CCCN(C3)CC4=CC=CC=C4)OC

Origin of Product

United States

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